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carbaldehyde
CAS No.: 126533-97-9
Cat. No.: B163073

Get Quote

Executive Summary

2-Morpholinothiazole-4-carbaldehyde (CAS: 126533-97-9) serves as a critical "lynchpin”
intermediate in medicinal chemistry. Unlike simple thiazoles, the incorporation of the
morpholine ring at the C2 position enhances lipophilicity and bioavailability, while the C4-
aldehyde functionality allows for rapid diversification via condensation reactions.

This guide analyzes two primary classes of derivatives:

e Anticancer Agents: Specifically Chalcones and CXCR7 Modulators that target metastasis
and tumor proliferation.

e Theranostic Agents:Push-Pull Styryl Dyes used for fluorescence imaging of cellular viscosity
(a marker for malignancy) and Photodynamic Therapy (PDT).

Chemical Foundation: The Scaffold
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The core structure features a thiazole ring fused with a morpholine moiety.[1][2][3] The C4-
aldehyde is reactive toward nucleophiles, enabling the synthesis of Schiff bases, chalcones,
and styryl dyes.

o Key Reactivity: Knoevenagel Condensation, Claisen-Schmidt Condensation, Reductive
Amination.

» Structural Advantage: The morpholine nitrogen acts as an auxiliary electron donor, creating
strong "push-pull" electronic systems when coupled with electron-deficient acceptors (e.qg.,
dicyanovinyl, acetophenones).

Comparative Analysis: Biological Performance
A. Anticancer Activity: Metastasis Inhibition (CXCR7 Targeting)

Derivatives synthesized by condensing the aldehyde with quinoline moieties have shown high
affinity for the CXCRY7 receptor, a key chemokine receptor involved in tumor growth and
metastasis.
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Feature

2-
Morpholinothiazole-
CXCR7 Modulator

Standard Alternative
(e.g., CCX771)

Performance Verdict

Target Selectivity

High affinity for
CXCR7; low for
CXCRA4.

High affinity, but often

poor bioavailability.

Comparable: The
morpholine tail
improves solubility
profiles compared to
rigid aromatic

standards.

Blocks CXCL12/SDF-

distinct: Morpholine

derivatives often show

] o Competitive improved
Mechanism 1 binding; prevents [3- ) o
) ] antagonism. pharmacokinetic (PK)
arrestin recruitment. ]
properties due to the
aliphatic ring.
Superior: The
One-step reductive ) ) aldehyde precursor
) o ) Multi-step heterocyclic o
Synthesis amination with allows for rapid library

Ti(OMe)a.

synthesis.

generation (high

throughput).

B. Theranostic Activity: Cellular Viscosity Imaging

"Push-pull" styryl dyes derived from this aldehyde (e.g., coupled with carbazole donors) exhibit
Aggregation-Induced Emission (AIE) or viscosity-sensitive fluorescence.[1] Cancer cells often
have higher mitochondrial viscosity than normal cells.
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Parameter

Morpholinothiazole

Standard Dye (e.g.,

Experimental Insight

Styryl Dye Thioflavin T)
Superior: The rigid
High ( Moderate ( thiazole-styryl bridge
Viscosity Sensitivity in Forster-Hoffmann provides a more
)- sensitive "molecular

plot).[4]

rotor" effect.

Emission Range

Red/Near-Infrared

(NIR) (600—700 nm).

Green/Yellow (480—
550 nm).

Superior: NIR
emission penetrates
tissue deeper and
avoids

autofluorescence.

Cytotoxicity

Low in dark; High
under light (PDT
effect).

Low (Imaging only).

Dual-Action:
Functions as both a
diagnostic tool and a
therapeutic agent

(Theranostic).

Experimental Protocols
Protocol A: Synthesis of Anticancer Chalcones (Claisen-Schmidt)

Target: Synthesis of (E)-3-(2-morpholinothiazol-4-yl)-1-phenylprop-2-en-1-one derivatives.

» Reagents: 2-Morpholinothiazole-4-carbaldehyde (1.0 equiv), Substituted Acetophenone
(1.0 equiv), Ethanol (solvent), 40% NaOH (catalyst).

e Procedure:
o Dissolve the aldehyde and acetophenone in minimal ethanol.
o Add NaOH dropwise at 0°C while stirring.

o Allow the mixture to warm to room temperature and stir for 4—6 hours (monitor via TLC,
Hexane:EtOAc 7:3).
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o Work-up: Pour reaction mixture into ice-cold water. Acidify slightly with dilute HCI to
precipitate the yellow/orange solid.

o Purification: Recrystallize from ethanol.
« Validation:
o 'H NMR: Look for doublet signals (
Hz) at

7.5-8.0 ppm, confirming the trans-alkene geometry.

Protocol B: Synthesis of CXCR7 Modulator (Reductive Amination)

Target: Coupling with amine-bearing pharmacophores (e.g., amino-quinolines).

* Reagents: 2-Morpholinothiazole-4-carbaldehyde (1.0 mmol), Amine (1.0 mmol),
Titanium(lVV) methoxide (Ti(OMe)s, 1.3 mmol), Sodium triacetoxyborohydride (STAB), 1,2-
Dichloroethane (DCE).

e Procedure:

o Mix aldehyde, amine, and Ti(OMe)a4 in DCE.[5] Stir at 50°C for 20 mins to form the imine
(Schiff base).

o Cool to room temperature.[6] Add STAB (1.5 mmol) and stir overnight.
o Quench: Add saturated NaHCOs. Extract with DCM.

» Why Ti(OMe)a4? It acts as a Lewis acid to activate the carbonyl and a water scavenger to
drive imine formation, essential for the sterically hindered thiazole aldehyde.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the "Push-Pull

mechanism responsible for the optical and biological properties.
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Caption: Synthetic divergence of 2-Morpholinothiazole-4-carbaldehyde into three distinct
bioactive classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Biological Activity of 2-Morpholinothiazole-4-
carbaldehyde Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b163073/docs#biological-activity-of-2-
morpholinothiazole-4-carbaldehyde-derivatives-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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